Ethyl 2-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-2-oxoacetate hydrochloride
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Description
Ethyl 2-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-2-oxoacetate hydrochloride, also known as MPP, is a novel compound that has been extensively studied for its potential applications in scientific research. MPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Impurity Profile and Drug Substance Development
Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a glycoprotein IIb/IIIa antagonist, is under development for the treatment of thrombotic disorders. Its impurity profile was characterized using liquid chromatography-mass spectrometry (LC-MS), facilitating the separation of byproducts in the bulk drug substance. This study is pivotal in drug substance development, ensuring the quality and safety of pharmaceutical compounds (Thomasberger, Engel, & Feige, 1999).
Learning and Memory Facilitation
The synthesis of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates and their effects on learning and memory in mice were explored. The study demonstrates the potential of these compounds in facilitating learning and memory, indicating a promising area for the development of therapeutic agents targeting cognitive functions (Li Ming-zhu, 2012).
Synthesis and Characterization of Spiro Compounds
The synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones were investigated, offering insights into the chemical properties and potential applications of these compounds. Such studies are fundamental for the development of new materials and pharmaceuticals with unique properties (Shin, Sato, Honda, & Yoshimura, 1983).
Antimicrobial Activity of New Derivatives
Research into the synthesis and antimicrobial activity of new 1,2,4-triazol-3-one derivatives provides valuable information on the potential of these compounds as antimicrobial agents. This research contributes to the ongoing search for new treatments for infectious diseases (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Potential Anticancer Agents
The development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents illustrates the application of ethyl 2-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-2-oxoacetate hydrochloride derivatives in cancer research. Such studies are crucial for identifying new therapeutic options for cancer treatment (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
properties
IUPAC Name |
ethyl 2-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-2-oxoacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4.ClH/c1-3-21-13(19)12(18)17-8-6-16(7-9-17)10-4-5-11(20-2)15-14-10;/h4-5H,3,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHAGARWYNASMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NN=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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